molecular formula C26H23FN2O5S B2804392 2-(3-((4-ethoxyphenyl)sulfonyl)-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(4-fluorophenyl)acetamide CAS No. 895645-92-8

2-(3-((4-ethoxyphenyl)sulfonyl)-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(4-fluorophenyl)acetamide

Cat. No. B2804392
CAS RN: 895645-92-8
M. Wt: 494.54
InChI Key: LADOSEVIPLLBRI-UHFFFAOYSA-N
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Description

The compound “2-(3-((4-ethoxyphenyl)sulfonyl)-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(4-fluorophenyl)acetamide” is a complex organic molecule. It contains several functional groups, including an ethoxyphenyl group, a sulfonyl group, a quinolinone group, and a fluorophenyl group . These groups suggest that the compound could have a variety of chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The ethoxyphenyl and fluorophenyl groups are likely to contribute to the overall polarity of the molecule, while the sulfonyl and quinolinone groups could potentially participate in hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would be influenced by the strength of the intermolecular forces present .

Scientific Research Applications

Antibacterial Applications

Quinoline and quinazolinone derivatives have been studied for their antibacterial properties. For example, research on various quinazolinone derivatives has demonstrated their potential as antibacterial agents. These studies often focus on synthesizing new derivatives and evaluating their effectiveness against different bacterial strains. The broad antibacterial activity of such compounds suggests their potential use in developing new antibiotics or antibacterial agents (Goueffon et al., 1981).

Anti-inflammatory and Analgesic Applications

Research has also been conducted on the anti-inflammatory and analgesic properties of quinoline and quinazolinone derivatives. These studies involve the synthesis of novel compounds and testing their efficacy in reducing inflammation and pain in various models. The findings indicate that certain derivatives exhibit significant anti-inflammatory and analgesic activities, highlighting their potential in developing new therapeutic agents for treating pain and inflammation (Rajveer et al., 2010).

Osteoarthritis Treatment

A specific study on quinolinone derivatives targeted matrix metalloproteinases (MMPs) and ADAMTS, which are implicated in the progression of osteoarthritis. The research identified a compound that attenuated the expression of MMP13, a key enzyme involved in cartilage degradation, suggesting a potential application in early osteoarthritis treatment (Inagaki et al., 2022).

Synthesis and Characterization of Complexes

Quinoline and quinazolinone derivatives have been used to synthesize coordination complexes with various metals. These studies not only explore the structural aspects of these complexes but also evaluate their potential applications, including as fluorescent materials and in medicinal chemistry (Karmakar et al., 2007).

Anticancer Applications

Some quinazolinone derivatives have been synthesized and evaluated for their potential anticancer activities. These compounds are investigated for their ability to inhibit various cancer cell lines, indicating their potential use in cancer therapy (Ghorab et al., 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with. Unfortunately, without more information, it’s difficult to speculate on the potential mechanisms of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, if it’s highly reactive, it could pose a risk of fire or explosion. If it’s toxic, it could pose a risk to human health. Without specific information on this compound, it’s difficult to provide a detailed safety and hazard analysis .

Future Directions

The future directions for research on this compound would likely depend on its intended use. For example, if it shows promise as a drug, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

2-[3-(4-ethoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23FN2O5S/c1-3-34-20-9-11-21(12-10-20)35(32,33)24-15-29(23-13-4-17(2)14-22(23)26(24)31)16-25(30)28-19-7-5-18(27)6-8-19/h4-15H,3,16H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LADOSEVIPLLBRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-((4-ethoxyphenyl)sulfonyl)-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(4-fluorophenyl)acetamide

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